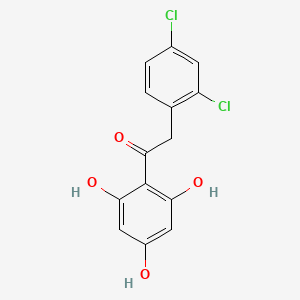
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two phenyl rings, one of which is substituted with two chlorine atoms at the 2 and 4 positions, and the other with three hydroxyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2,4,6-trihydroxyacetophenone as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium.
Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.
Isolation and Purification: The resulting product is then isolated by filtration and purified through recrystallization using solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks one hydroxyl group compared to the target compound.
2-(2,4-Dichlorophenyl)-1-(2,6-dihydroxyphenyl)ethanone: Lacks one hydroxyl group at a different position.
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)propanone: Has a propanone group instead of an ethanone group.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of three hydroxyl groups on one phenyl ring, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
477334-57-9 |
|---|---|
Molecular Formula |
C14H10Cl2O4 |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H10Cl2O4/c15-8-2-1-7(10(16)4-8)3-11(18)14-12(19)5-9(17)6-13(14)20/h1-2,4-6,17,19-20H,3H2 |
InChI Key |
UWHPVOXQTNTGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















